molecular formula C8H9BO3 B12948114 7-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol

7-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol

Cat. No.: B12948114
M. Wt: 163.97 g/mol
InChI Key: QAXCLOJZBAFVOD-UHFFFAOYSA-N
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Description

7-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol is a compound belonging to the class of benzoxaboroles. Benzoxaboroles are known for their unique structural features, which include a boron atom integrated into a heterocyclic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the acylation process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the boron atom, using reagents like halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce boronic acid derivatives.

Mechanism of Action

The mechanism of action of 7-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol involves the inhibition of leucyl-tRNA synthetase, an essential enzyme for protein synthesis in bacteria . By binding to the enzyme’s active site, the compound prevents the proper ligation of leucine to tRNA, thereby disrupting protein synthesis and leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol is unique due to its specific structural modifications, which enhance its selectivity and potency as an antimicrobial agent. Unlike other benzoxaboroles, it has shown selective activity against mycobacteria, making it a promising candidate for further development in antimicrobial therapies .

Properties

Molecular Formula

C8H9BO3

Molecular Weight

163.97 g/mol

IUPAC Name

1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-ol

InChI

InChI=1S/C8H9BO3/c1-5-7(10)3-2-6-4-12-9(11)8(5)6/h2-3,10-11H,4H2,1H3

InChI Key

QAXCLOJZBAFVOD-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2C)O)O

Origin of Product

United States

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